molecular formula C14H11FO2 B1299039 4-[(3-Fluorophenyl)methoxy]benzaldehyde CAS No. 66742-57-2

4-[(3-Fluorophenyl)methoxy]benzaldehyde

Cat. No.: B1299039
CAS No.: 66742-57-2
M. Wt: 230.23 g/mol
InChI Key: DNKSIIHRKWTIRH-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methoxy]benzaldehyde is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Material Science

4-[(3-Fluorophenyl)methoxy]benzaldehyde and its derivatives play a significant role in the field of synthesis and material science. For instance, bis-aldehyde monomers such as 4-(4′-formyl-phenoxy)benzaldehyde and its methoxy and ethoxy derivatives have been synthesized starting from 4-fluorobenzaldehyde. These monomers, when polymerized, form poly(azomethine)s with notable electrical conductivities, showcasing their potential in the development of electrically conductive materials (Hafeez et al., 2019).

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, substituted benzaldehydes like this compound and its analogs are key intermediates. They have been used in various chemical reactions, including the Baeyer-Villiger oxidation, where fluorobenzaldehydes were efficiently converted to fluorophenols, highlighting the enzymes' preference for the production of fluorophenols over benzoic acids, which contradicts the traditional rule derived from chemical studies (Moonen et al., 2005).

Nonlinear Optical Applications

Compounds like 3-methoxy-4-hydroxy-benzaldehyde (MHBA), closely related to this compound, have been identified as efficient molecular nonlinear optical materials due to their significant second-order nonlinear optical susceptibility and transparency in the blue region. Research on MHBA has involved growth from solution and analysis of its optical transmission, mechanical hardness, and laser damage, contributing to the understanding of similar compounds (Venkataramanan et al., 1994).

Molecular Structure and Spectral Analysis

The molecular structure and vibrational spectral studies of compounds like 3-hydroxy-4-methoxy-benzaldehyde, which share structural similarities with this compound, have been conducted to understand their characteristics better. These studies provide insights into the molecular geometries, energies, and thermodynamic properties of such compounds, aiding in the development of materials with desired physical and chemical properties (Yadav et al., 2018).

Safety and Hazards

FPBA is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKSIIHRKWTIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358193
Record name 4-[(3-Fluorophenyl)methoxy]benzaldehyde
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Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66742-57-2
Record name 4-[(3-Fluorophenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66742-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((3-Fluorobenzyl)oxy)benzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3-Fluorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Fluorbenzyloxy)benzaldehyd
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Record name 4-((3-FLUOROBENZYL)OXY)BENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Accordingly, 3-fluorobenzyl chloride (14.5 g, 100 mmol) is added under stirring and under nitrogen atmosphere to a solution of 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and of NaOH (4.0 g, 100 mmol) in ethanol (100 mL). The mixture is gradually heated in 25 minutes to reflux and stirred at reflux temperature for 6 hours and 20 minutes. The reaction mixture is filtrated and then concentrated at reduced pressure to obtain 4-(3-fluoro-benzyloxy)benzaldehyde (23.43 g) as a yellow solid residue. Dichloromethane (250 mL) is added to the residue, the insoluble is filtered and the resulting solution is concentrated under reduced pressure to provide 4-(3-fluorobenzyloxy)benzaldehyde as a yellow solid, in 80.4% yield.
Quantity
14.5 g
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12.2 g
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4 g
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 6.0 g of 4-hydroxy-benzaldehyde and 13.58 g of potassium carbonate in 60 ml of N,N-dimethylformamide was treated dropwise at room temperature with a solution of 11.14 g of 3-fluoro-benzylbromide in 30 ml of N,N-dimethylformamide. After 3 h the reaction mixture was diluted with water and extracted with ether. The organic layer was washed with water, dried over magnesium sulphate and evaporated to yield an oil (9.85 g) which crystallised on standing; MS: m/e=230 (M)+. The crude product was used in the next step without further purification.
Quantity
6 g
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13.58 g
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60 mL
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11.14 g
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30 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

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